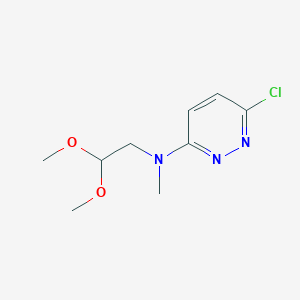

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine

Description

6-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine is a pyridazine derivative featuring a chlorine atom at position 6 and a tertiary amine at position 3, substituted with a methyl group and a 2,2-dimethoxyethyl chain. This compound combines a heterocyclic aromatic core with polar, oxygen-rich substituents, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name |

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2/c1-13(6-9(14-2)15-3)8-5-4-7(10)11-12-8/h4-5,9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLMMXAOLKJLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(OC)OC)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine is . Its structure includes a pyridazine ring, which is known for its diverse biological activities. The presence of the chloro group and the dimethoxyethyl side chain contributes to its pharmacological potential.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 245.70 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition coefficient) | Not specified |

Anticancer Potential

Pyridazine derivatives are also being explored for their anticancer properties. For example, studies have shown that certain pyridazinyl compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to evaluate the specific effects of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine on cancer cell lines.

Case Studies

- Study on Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry evaluated several pyridazine derivatives for their antimicrobial properties. The results indicated that compounds with similar substitutions showed promising activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another investigation focused on the cytotoxic effects of pyridazine derivatives on various cancer cell lines. The study found that modifications to the pyridazine ring could enhance cytotoxicity, suggesting that 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine may warrant similar exploration .

While specific mechanisms for 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine are not well-documented, related compounds often exert their effects through:

- Inhibition of Enzymatic Activity : Many pyridazine derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to inhibition of replication and transcription.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine exhibit significant antitumor properties. The pyridazine ring structure is known for its ability to inhibit certain enzymes involved in cancer progression. Studies have shown that derivatives of pyridazines can act as effective inhibitors of cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapeutics .

Pharmacological Studies

Pharmacological studies have focused on the compound's interaction with biological systems. It has been noted that the presence of the chloro and dimethoxyethyl groups enhances the compound's solubility and bioavailability, which are critical factors in drug design . Additionally, the compound's ability to form hydrogen bonds may contribute to its efficacy as a drug candidate by improving binding affinity to target proteins.

Agricultural Science

Pesticide Development

The structural characteristics of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine make it a candidate for pesticide development. Its potential as a herbicide or fungicide has been explored due to its ability to disrupt biochemical pathways in target organisms. Research into similar compounds has shown promising results in controlling various pests while minimizing environmental impact .

Plant Growth Regulation

Studies suggest that pyridazine derivatives can influence plant growth by modulating hormonal pathways. This application could lead to the development of growth regulators that enhance crop yield and resistance to stress conditions such as drought or disease .

Material Science

Polymer Chemistry

In material science, compounds like 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine can be utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties due to its unique chemical structure .

Nanotechnology Applications

The compound's properties allow for its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms can enhance treatment efficacy and reduce side effects in clinical applications .

Case Studies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C6 Chloro Group

The electron-deficient pyridazine ring facilitates nucleophilic substitution at the C6 position. The chloro group can be displaced under mild conditions by nucleophiles such as amines, alkoxides, or thiols.

Example Reaction :

-

Substitution with Amines : Reaction with primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 60–100°C yields 6-amino derivatives. Catalytic methods using copper or palladium may enhance selectivity .

-

Methoxydechlorination : Treatment with sodium methoxide in methanol under reflux replaces the chloro group with a methoxy group .

Key Data :

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | DMF, 80°C, 12 h | 6-Morpholino derivative | 72% | |

| Piperidine | Pd(OAc)₂, Xantphos, 100°C | 6-Piperidino derivative | 68% |

Hydrolysis of the Dimethoxyethyl Group

The 2,2-dimethoxyethyl substituent acts as a protected aldehyde. Acidic hydrolysis converts it to a ketone, enabling subsequent cyclization or condensation reactions.

Example Reaction :

-

Acid-Catalyzed Hydrolysis : In aqueous HCl or H₂SO₄ (pH < 2), the acetal hydrolyzes to form a glyoxal intermediate, which can undergo intramolecular cyclization with the pyridazine’s amine group to yield fused heterocycles (e.g., pyrazinones) .

Mechanistic Pathway :

-

Hydrolysis :

-

Cyclization :

The aldehyde reacts with the adjacent amine to form a six-membered ring via imine intermediates .

Functionalization of the Tertiary Amine

The N-methyl and N-(2,2-dimethoxyethyl) groups can be modified through oxidation or alkylation:

-

Oxidation :

Strong oxidizing agents (e.g., mCPBA) convert the tertiary amine to an N-oxide, altering the electronic properties of the pyridazine ring . -

Quaternization :

Reaction with methyl iodide or benzyl bromide in acetonitrile forms quaternary ammonium salts, enhancing solubility for biological studies .

Key Data :

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → rt | Pyridazine N-oxide | 85% | |

| Quaternary Salt | MeI, CH₃CN, 40°C, 6 h | N-Methyl quaternary salt | 91% |

Cycloaddition and Cross-Coupling Reactions

The pyridazine core participates in transition-metal-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling :

The chloro group undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives . -

Click Chemistry :

The tertiary amine’s dimethoxyethyl side chain can be functionalized via azide-alkyne cycloaddition (CuAAC) after appropriate derivatization .

Example :

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogues

(a) 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

- Structure : Shares the 6-chloropyridazine core but replaces the dimethoxyethyl and methyl groups with a 2-methoxyphenyl substituent.

- Properties: Molecular weight: 235.67 g/mol (vs. 247.7 g/mol for the target compound). Crystallographic Monoclinic crystal system (space group P2/c), with a density of 1.407 g/cm³ . Reduced solubility in polar solvents compared to the target compound due to the aromatic phenyl group.

(b) 6-Chloro-N,N-dimethylpyridazin-3-amine (CAS 7145-60-0)

- Structure : Features dimethylamine at position 3 instead of the mixed methyl/dimethoxyethyl substituents.

- Properties :

- Similarity score: 0.85 (compared to the target compound).

- Lower molecular weight (171.6 g/mol) and higher lipophilicity due to the absence of oxygen atoms.

- Applications : Used in agrochemical research for its simplified structure and ease of functionalization .

(c) 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine

- Structure : Substitutes the dimethoxyethyl chain with a tetrahydrofuran-derived methyl group.

- Properties: Molecular weight: 213.66 g/mol.

Heterocyclic Analogues with Varied Cores

(a) 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine

- Structure : Replaces pyridazine with a pyridine core and adds a trifluoromethyl group at position 3.

- Properties :

(b) 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

Substituent-Driven Comparisons

| Compound Name | Core | Substituents at Position 3 | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | Pyridazine | N-(2,2-dimethoxyethyl), N-methyl | 247.7 | High polarity, flexible chain |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Pyridazine | 2-Methoxyphenyl | 235.7 | Aromatic, planar structure |

| 6-Chloro-N,N-dimethylpyridazin-3-amine | Pyridazine | Dimethylamine | 171.6 | Simplified, lipophilic |

| 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine | Pyridine | N-(2,2-dimethoxyethyl), CF₃ | 299.7 | Electron-deficient core |

Key Findings and Implications

Solubility and Polarity : The dimethoxyethyl group in the target compound enhances water solubility compared to analogues with aromatic (e.g., phenyl) or lipophilic (e.g., CF₃) substituents .

Metabolic Stability : Flexible chains (e.g., dimethoxyethyl) may increase susceptibility to oxidative metabolism compared to rigid substituents (e.g., tetrahydrofuran-derived groups) .

Electronic Effects : Electron-withdrawing groups (e.g., nitro, CF₃) alter reactivity and binding affinity in biological systems, whereas methoxy groups provide moderate electron-donating effects .

Preparation Methods

Reduction of Nitro Precursors to Amino Derivatives

A common approach to obtain the amino group on the pyridazine ring is the reduction of nitro-substituted precursors. For example, reduction of 6-chloro-3-nitro-2-methylpyridine using iron powder with ammonium chloride in methanol at elevated temperature (80 °C for 5 hours) yields the corresponding 6-chloro-2-methylpyridin-3-amine with high purity and yield (99%).

Similarly, catalytic hydrogenation using 5% palladium on activated carbon in ethanol under hydrogen pressure (0.3–0.5 MPa) at 40–45 °C for 6–8 hours converts 6-chloro-3-nitro-2-methylpyridine to the amino derivative with yields around 98%.

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fe powder + NH4Cl in MeOH, 80°C, 5h | Iron powder, ammonium chloride, methanol, 80°C, 5 hours | 99 | High purity, column chromatography purification required |

| Pd/C catalytic hydrogenation | 5% Pd/C, ethanol, H2 (0.3–0.5 MPa), 40–45°C, 6–8h | 98 | Recrystallization from ethyl acetate/cyclohexane |

N-Substitution with 2,2-Dimethoxyethyl and Methyl Groups

The N-substitution to introduce the 2,2-dimethoxyethyl and methyl groups on the amino nitrogen often involves alkylation reactions with appropriate alkyl halides or aldehyde derivatives under controlled conditions. Although explicit detailed procedures for this exact compound are scarce in the public domain, analogous methods in pyridazine and pyridine chemistry suggest:

- Use of 2,2-dimethoxyethyl halides (e.g., bromide or chloride) for nucleophilic substitution on the amino group.

- Methylation via methyl iodide or methyl sulfate under basic conditions.

- Protection of amino groups or use of reductive amination with 2,2-dimethoxyacetaldehyde followed by methylation.

Improved Synthetic Techniques for Related Amines

Patent CN102827070B describes an improved synthesis technique for N-(6-chloro-3-pyridylmethyl)-methylamine, a structurally related compound, by reacting 2,5-dichloromethylpyridine with monomethylamine gas in toluene at low temperatures (around 5 °C). The process includes washing, layering, and distillation to isolate the amine with reduced raw material usage, lower environmental impact, and minimal wastewater generation. This method suggests potential adaptation for the preparation of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine by modifying the alkylation step.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, methanol, toluene | Solubility and reaction rate optimization |

| Temperature | 20–80 °C | Higher temperature accelerates reduction and alkylation |

| Catalyst | Fe powder, Pd/C | Pd/C offers cleaner reduction, Fe is cost-effective |

| Reaction Time | 1–8 hours | Sufficient for complete conversion |

| pH Control | Neutralization with NaHCO3 after reduction | Prevents degradation of amine product |

Purification and Characterization

- Post-reaction mixtures are typically filtered through Celite to remove catalysts or iron residues.

- Organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

- Final products are purified by recrystallization (e.g., ethyl acetate/cyclohexane) or column chromatography.

- Characterization includes NMR, HPLC, LC-MS, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of nitro precursor | Fe powder + NH4Cl in MeOH, 80 °C, 5 h | 99 | Column chromatography purification |

| Catalytic hydrogenation | 5% Pd/C, ethanol, H2 (0.3–0.5 MPa), 40–45 °C, 6–8 h | 98 | Recrystallization purification |

| N-alkylation with 2,2-dimethoxyethyl halide | Alkyl halide, base, solvent (e.g., toluene), low temperature | Not explicitly reported | Inferred from related amine alkylation methods |

| Methylation of amino group | Methyl iodide or methyl sulfate, base | Not explicitly reported | Standard methylation procedure |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.